molecular formula C24H40O3 B1674887 Lithocholic acid CAS No. 434-13-9

Lithocholic acid

Cat. No.: B1674887
CAS No.: 434-13-9
M. Wt: 376.6 g/mol
InChI Key: SMEROWZSTRWXGI-HVATVPOCSA-N
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Mechanism of Action

Target of Action

Lithocholic acid (LCA) is a monohydroxy bile acid produced by intestinal flora . It primarily targets the G-protein coupled bile acid receptor 5 (TGR5), which is expressed in macrophages, hepatic stellate cells (HSCs), and monocytes . LCA also interacts with nuclear receptors such as the Vitamin D receptor (VDR) and Pregnane X receptor (PXR) .

Mode of Action

LCA acts as a potent natural agonist of TGR5 . It inhibits inflammation and regulates metabolism by interacting with its targets . LCA can inhibit the differentiation of Th1 cells by directly binding to the key transcription factor retinoid-related orphan receptor-t (RORt) . Furthermore, LCA can increase the differentiation of Treg cells through the production of mitochondrial reactive oxygen species .

Biochemical Pathways

LCA affects several biochemical pathways. It inhibits the activation of HSCs by inducing apoptosis and reducing the activation of transforming growth factor-β (TGF-β) Smad-dependent and Smad-independent pathways . LCA also inhibits glycolysis and promotes oxidative phosphorylation, leading to the differentiation of macrophages to M2 type and inhibiting their differentiation to M1 type .

Pharmacokinetics

LCA goes through enterohepatic circulation along with other bile acids . It is produced from chenodeoxycholic acid (CDCA) or ursodeoxycholic acid (UDCA) by the action of intestinal bacteria . LCA is considered to be toxic for hepatocytes, but recent studies have revealed that it may exert anti-inflammatory and anti-tumor effects under certain conditions .

Result of Action

The action of LCA results in a variety of molecular and cellular effects. It has been associated with a variety of hepatic and intestinal diseases . High concentrations of LCA induce oxidative stress and DNA damage, and promote tumor development by inhibiting the action of DNA repair enzymes and promoting the proliferation of cells . Recent studies have revealed that lca might be a protector in restraining hepatic and intestinal inflammation .

Action Environment

The action of LCA is influenced by environmental factors such as the gut microbiota. The diversity and abundance of the gut microbiota can affect the efficacy and stability of LCA . Some natural ingredients are involved in regulating the detoxification and excretion of LCA, and the interaction with LCA also mediates its own biological activity .

Biochemical Analysis

Biochemical Properties

Lithocholic acid interacts with various enzymes, proteins, and other biomolecules. It binds with high affinity (20 μM) to the human membrane enzyme NAPE-PLD, enhancing dimer assembly and enabling catalysis . NAPE-PLD facilitates crosstalk between bile acid signals and lipid amide signals .

Cellular Effects

This compound has been found to influence cell function in various ways. It has been shown to impede Th1 activation, as measured by decreased production of the Th1 cytokines IFNγ and TNFαα, decreased expression of the Th1 genes T-box protein expressed in T cells (T-bet), Stat-1 and Stat4, and decreased STAT1α/β phosphorylation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to activate the vitamin D receptor without raising calcium levels as much as vitamin D itself . It also selectively kills neuroblastoma cells, while sparing normal neuronal cells and is cytotoxic to numerous other malignant cell types at physiologically relevant concentrations .

Temporal Effects in Laboratory Settings

It has been shown to have anti-aging effects in a yeast study .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to induce a multi-pronged antineoplastic program in pancreatic adenocarcinoma cells .

Metabolic Pathways

This compound is involved in the metabolic pathways of bile acid synthesis. It is produced from chenodeoxycholic acid by the action of intestinal bacteria .

Transport and Distribution

This compound is transported and distributed within cells and tissues through enterohepatic circulation along with other bile acids .

Subcellular Localization

It has been shown that TGR5, a G protein-coupled bile acid receptor, is localized to multiple, diverse subcellular compartments, with its strongest expression on the apical plasma, ciliary, and nuclear membranes .

Properties

IUPAC Name

(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

SMEROWZSTRWXGI-HVATVPOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O3
Record name LITHOCHOLIC ACID
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DSSTOX Substance ID

DTXSID6020779
Record name Lithocholic acid
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Molecular Weight

376.6 g/mol
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Physical Description

Hexagonal leaflets (from alcohols) or prisms (from acetic acid) or white powder. (NTP, 1992), Solid
Record name LITHOCHOLIC ACID
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Solubility

less than 1 mg/mL at 67.5 °F (NTP, 1992), FREELY SOL IN HOT ALC; MORE SOL IN BENZENE THAN DESOXYCHOLIC ACID; INSOL IN PETROLEUM ETHER, GASOLINE, WATER; SLIGHTLY SOL IN GLACIAL ACETIC ACID (ABOUT 0.2 G IN 3 ML); MORE SOL IN ETHER THAN CHOLIC OR DESOXYCHOLIC ACID; SOL IN ABOUT 10 TIMES ITS WT OF ETHYL ACETATE, In water, 0.38 mg/l at 25 °C., 0.000377 mg/mL
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Color/Form

HEXAGONAL LEAFLETS FROM ALC, PRISMS FROM ACETIC ACID

CAS No.

434-13-9
Record name LITHOCHOLIC ACID
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Melting Point

363 to 367 °F (NTP, 1992), 184-186 °C, 186 °C
Record name LITHOCHOLIC ACID
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Record name LITHOCHOLIC ACID
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Record name Lithocholic acid
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Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Customer
Q & A

ANone: Lithocholic acid interacts with various targets within the body, including:

  • Vitamin D Receptor (VDR): this compound has been identified as a weak endogenous ligand of VDR []. Derivatives of this compound, with structural modifications, exhibit significantly increased potency as VDR agonists, even surpassing the activity of 1α,25-dihydroxyvitamin D3 []. This interaction suggests a potential role of this compound and its derivatives in modulating VDR-mediated pathways.
  • EphA2 Receptor: this compound and its derivative, cholanic acid, act as Eph–ephrin antagonists by disrupting the binding of ephrinA1 to the EphA2 receptor []. This interaction inhibits EphA2 receptor activation, potentially impacting tumor and vascular functions during carcinogenesis [].
  • Mitochondria: In yeast, this compound enters the cell and is sorted to mitochondria, residing in both mitochondrial membranes []. This interaction leads to changes in the relative concentrations of different membrane phospholipids, ultimately influencing the mitochondrial proteome and functionality [].

A:

  • Spectroscopic Data: While the provided research articles do not include comprehensive spectroscopic data, they do mention using specific techniques to characterize this compound and its derivatives. These techniques include:
    • Nuclear Magnetic Resonance (NMR): Used to confirm the structure of 15α-hydroxythis compound isolated from wombat bile [].
    • Infrared (IR) Spectroscopy: Used to characterize synthesized sulfate esters of this compound, glycothis compound, and taurothis compound [, ].
    • Mass Spectrometry (MS): Used in combination with liquid chromatography (LC-MS) for the identification and quantification of this compound metabolites generated by hepatic microsomes [, , , ].

A:

  • 3α-Hydroxy Group: The 3α-hydroxy group in this compound plays a minor role in its interaction with the EphA2 receptor []. Replacing this group with a 2-hydroxy-2-methylprop-1-yl group, as seen in the this compound derivative 6, leads to significantly increased potency as a VDR agonist [].
  • Carboxylate Group: The carboxylate group of this compound is crucial for disrupting the binding of ephrinA1 to the EphA2 receptor []. Removing the 3α-hydroxy group while retaining the carboxylate group, as in cholanic acid, results in a more potent EphA2 antagonist compared to this compound [].
  • Side Chain Length: Studies involving the synthesis of 3-monohydroxylated bile acids with varying side chain lengths (C20-C24) aimed to investigate the impact of side chain length on metabolism and biological effects [].

A:

  • Absorption: Studies in rats have shown that sulfation of this compound, forming conjugates like glycothis compound sulfate (SGLC) and taurothis compound sulfate (STLC), slightly reduces intestinal absorption compared to their unsulfated counterparts []. The presence of calcium significantly inhibits the intestinal absorption of these sulfated conjugates [].
  • Metabolism: this compound undergoes significant metabolism in the liver.
    • Hydroxylation: In humans, the primary route of hepatic microsomal biotransformation is oxidation at the third carbon of the cholestane ring, resulting in the formation of 3-ketocholanoic acid as the major metabolite []. Other minor metabolites include hyodeoxycholic acid, ursodeoxycholic acid, murideoxycholic acid, and 6-ketothis compound [].
    • Sulfation: Sulfation of this compound, primarily forming SGLC and STLC, is a crucial detoxification pathway in humans and some other species [, ].
  • Excretion:
    • Fecal Excretion: Sulfation is thought to enhance fecal excretion of this compound [].
    • Urinary Excretion: Conjugation of this compound with sulfate or glucuronide hinders its renal excretion, leading to the retention of these potentially toxic metabolites within the body [].

A: this compound is considered hepatotoxic in several species, including rabbits and rhesus monkeys, but not in humans and chimpanzees [].

  • Species-Specific Toxicity: The difference in toxicity is attributed to the efficient sulfation of this compound in humans and chimpanzees, a detoxification mechanism absent in susceptible species [].
  • Cholestasis: this compound's 3-O-glucuronide conjugate is a potent cholestatic agent in rats []. This effect highlights the potential for this compound and its metabolites to disrupt bile flow.
  • Hepatotoxicity: While this compound itself is not a strong hepatotoxin in humans, its accumulation in the liver during cholestasis can contribute to liver damage [].

A:

  • Thin-Layer Chromatography (TLC): Used to identify and separate this compound and its metabolites in bile samples [, ].
  • High-Performance Liquid Chromatography (HPLC):
    • Preparative HPLC: Used to isolate major bile acids, including this compound derivatives, from wombat gallbladder bile [].
    • Reversed-Phase HPLC (RP-HPLC): Employed for the simultaneous determination of ursodeoxycholic acid, chenodeoxycholic acid, cholic acid, and this compound in pharmaceutical formulations [, ].
  • Gas Chromatography (GC): Used in conjunction with mass spectrometry (GC-MS) to analyze the products formed during the metabolism of this compound by human liver cytosol [].
  • Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique used for:
    • Metabolite Identification: Identifying this compound metabolites generated by hepatic microsomes from different species, including rats, mice, and humans [, , ].
    • Metabolite Quantification: Quantifying the formation of this compound metabolites to determine metabolic rates and assess the contribution of specific cytochrome P450 enzymes [, , ].
  • Mass Fragmentography: This technique, utilizing deuterium-labeled internal standards, allows for the quantitative determination of individual non-sulfated bile acids and sulfated this compound in serum samples [].

ANone:

  • Early Observations of Toxicity: Holsti's research in the 1950s first demonstrated the potential of this compound to induce liver cirrhosis in rabbits [], sparking interest in bile acid toxicity.
  • Understanding Species-Specific Toxicity: Subsequent research revealed that the toxicity of this compound varied across species, with humans exhibiting resistance due to efficient sulfation mechanisms [].
  • Metabolic Pathways and Enzymes: Studies have elucidated the metabolic pathways of this compound, identifying key enzymes involved in its detoxification, such as sulfotransferases and cytochrome P450 enzymes [, , ].
  • Therapeutic Potential: More recent research explores the potential therapeutic applications of this compound and its derivatives. This includes investigations into their activity as VDR agonists [] and EphA2 antagonists [].

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